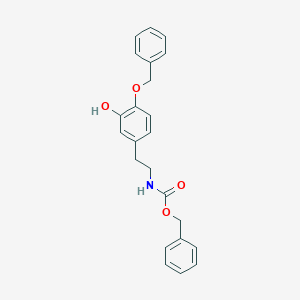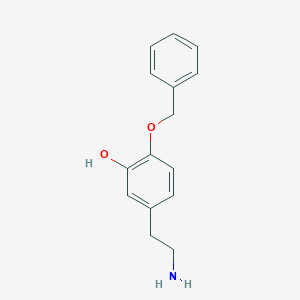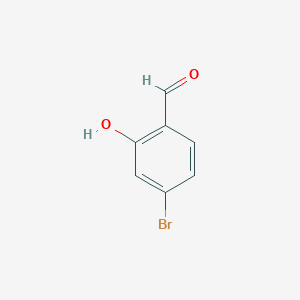
4-Bromo-2-hydroxybenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-hydroxybenzaldehyde (4-BHB) is an organic compound belonging to the class of aldehydes. It is a colourless solid, with a melting point of 74°C and a boiling point of 170°C. 4-BHB has a wide range of applications in organic synthesis and is used as a reagent for the preparation of a variety of compounds, such as 4-bromo-2-hydroxybenzoic acid, 4-bromo-2-hydroxybenzyl alcohol, and 4-bromo-2-hydroxybenzamide. Additionally, 4-BHB has been used in the synthesis of pharmaceuticals, fragrances, and dyes.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
4-Bromo-2-hydroxybenzaldehyde est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Il peut être utilisé pour synthétiser une variété d'autres composés chimiques, servant de brique dans la création de molécules plus complexes.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, this compound est utilisé comme intermédiaire dans la synthèse de divers médicaments . Par exemple, il est utilisé dans la synthèse du modulateur de la γ-sécrétase BIIB042 .
Agrochimiques
This compound trouve également une application dans l'industrie agrochimique . Il peut être utilisé dans la synthèse de divers produits agrochimiques, notamment des pesticides et des engrais.
Fabrication de colorants
Dans l'industrie de la fabrication de colorants, this compound est utilisé comme matière première ou intermédiaire . Il peut contribuer à la formation de structures complexes de colorants.
Recherche en laboratoire
En recherche en laboratoire, this compound est utilisé comme réactif et intermédiaire pour diverses réactions chimiques . Ses propriétés en font un outil précieux dans les procédures expérimentales et le développement de méthodes.
Safety and Hazards
4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if irritation persists .
Mécanisme D'action
Target of Action
4-Bromo-2-hydroxybenzaldehyde is an organic compound that is primarily used as a biochemical reagent . It is used in the synthesis of γ-secretase modulator BIIB042 , which suggests that its primary target could be the γ-secretase, an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway.
Mode of Action
It is known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its use in the synthesis of γ-secretase modulators , it may indirectly influence the Notch signaling pathway, which plays a critical role in cell-cell communication and regulates various developmental processes.
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in the body
Result of Action
It has been reported that it can be used to prepare a dual-channel rhodamine-based fluorescent probe for detecting mercury and iron ions . This suggests that it may have potential applications in the field of analytical chemistry.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , indicating that light, moisture, and temperature could potentially affect its stability.
Propriétés
IUPAC Name |
4-bromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWKHXDFATMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398953 | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22532-62-3 | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?
A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, this compound serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].
Q2: Can you explain the role of this compound in creating molecules with potential anti-cancer properties?
A2: this compound plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The this compound is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].
Q3: Besides medicinal chemistry, what other applications utilize this compound in synthesis?
A3: this compound is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



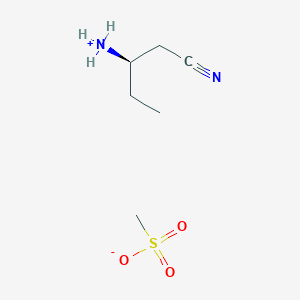
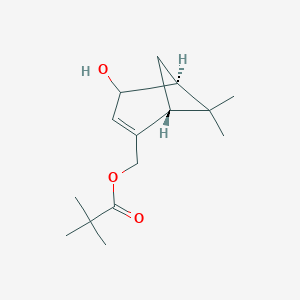
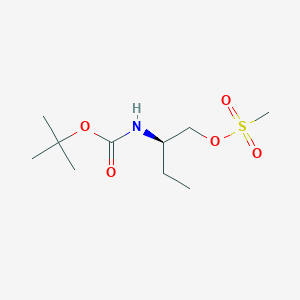





![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)

